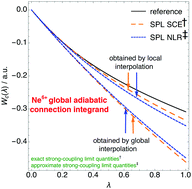Interpolated energy densities, correlation indicators and lower bounds from approximations to the strong coupling limit of DFT
Physical Chemistry Chemical Physics Pub Date: 2017-02-06 DOI: 10.1039/C6CP08704C
Abstract
We investigate the construction of approximated exchange–correlation functionals by interpolating locally along the adiabatic connection between the weak- and the strong-coupling regimes, focussing on the effect of using approximate functionals for the strong-coupling energy densities. The gauge problem is avoided by dealing with quantities that are all locally defined in the same way. Using exact ingredients at weak coupling we are able to isolate the error coming from the approximations at strong coupling only. We find that the nonlocal radius model, which retains some of the non-locality of the exact strong-coupling regime, yields very satisfactory results. We also use interpolation models and quantities from the weak- and strong-coupling regimes to define a correlation-type indicator and a lower bound to the exact exchange–correlation energy. Open problems, related to the nature of the local and global slope of the adiabatic connection at weak coupling, are also discussed.


Recommended Literature
- [1] Two-dimensional two-photon absorptions and third-order nonlinear optical properties of Ih fullerenes and fullerene onions†
- [2] Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions†
- [3] Publications received
- [4] Back cover
- [5] Syntheses, crystal structures and magnetic properties of a novel family of penta-manganese complexes derived from an assembly system containing polydentate hydroxy-rich Schiff-base ligands†
- [6] Tetrahedral cobalt(ii) complexes stabilized by the aminodiphosphine PNP ligand [PNP = CH3CH2CH2N(CH2CH2PPh2)2]
- [7] Dichloro-naphthoquinone as a non-classical inhibitor of the mycobacterial carbonic anhydrase Rv3588c†‡
- [8] Mussel and fish scale-inspired underwater superoleophobic kapok membranes for continuous and simultaneous removal of insoluble oils and soluble dyes in water†
- [9] Front cover
- [10] Bifunctional scaffolds for the photothermal therapy of breast tumor cells and adipose tissue regeneration










